Bienvenue dans la boutique en ligne BenchChem!

12-Ethyl-9-hydroxycamptothecin

Oncology Topoisomerase I inhibition Colorectal cancer

For reproducible oncology research, authenticate SN-38, the 100-fold more potent topo I inhibitor versus camptothecin. Essential for colorectal cancer models (HT-29 IC50=8.8nM) and as an active comparator for irinotecan prodrug activation/metabolism studies. Avoid potency discrepancies from generic substitutions.

Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
Cat. No. B054351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Ethyl-9-hydroxycamptothecin
Molecular FormulaC22H20N2O5
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC3=C(N2)C4=CC5=C(COC(=O)C5(CC)O)C(=O)N4C3)C(=O)C=C1
InChIInChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
InChIKeyKWUQFLSWWSXTSZ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Ethyl-9-hydroxycamptothecin Procurement Guide | SN-38 Active Metabolite CAS 119577-28-5


12-Ethyl-9-hydroxycamptothecin (CAS 119577-28-5), also known as 7-ethyl-10-hydroxycamptothecin or SN-38, is a semi-synthetic camptothecin derivative belonging to the topoisomerase I inhibitor class [1]. This compound is the active metabolite of the prodrug irinotecan (CPT-11) and functions by stabilizing the covalent DNA-topoisomerase I complex, leading to DNA damage and apoptotic cell death in rapidly dividing cancer cells .

Why 12-Ethyl-9-hydroxycamptothecin Cannot Be Substituted with Generic Camptothecin Analogs


Camptothecin derivatives exhibit profound differences in cytotoxic potency, DNA damage induction, and cleavable complex stability depending on A-ring and B-ring substitution patterns [1]. In head-to-head studies using HT-29 human colon carcinoma cells, IC50 values range from 8.8 nM (SN-38) to >100 nM (CPT-11), representing over an order-of-magnitude potency differential [2]. Substituting a 10-hydroxy or 10,11-methylenedioxy moiety onto the camptothecin scaffold reduces the EC50 for topoisomerase I-mediated DNA cleavage by two orders of magnitude compared to unsubstituted camptothecin [3]. Therefore, generic substitution among in-class compounds is not scientifically valid for reproducible research outcomes.

12-Ethyl-9-hydroxycamptothecin Comparative Efficacy Data vs Clinical Camptothecin Derivatives


SN-38 Cytotoxic Potency vs CPT, 9-AC, TPT, and CPT-11 in HT-29 Colon Carcinoma Cells

12-Ethyl-9-hydroxycamptothecin (SN-38) demonstrates superior cytotoxic potency relative to camptothecin (CPT), 9-aminocamptothecin (9-AC), topotecan (TPT), and irinotecan (CPT-11) in head-to-head colony-forming assays using HT-29 human colon carcinoma cells [1]. The IC50 value for SN-38 was 8.8 nM, representing the lowest (most potent) among all tested clinical-stage camptothecin derivatives. CPT-11 (the parent prodrug) exhibited minimal activity (IC50 > 100 nM), confirming that its therapeutic efficacy is entirely dependent on metabolic conversion to SN-38.

Oncology Topoisomerase I inhibition Colorectal cancer

DNA Damage Induction Capacity: SN-38 vs CPT, 9-AC, TPT, and CPT-11

In alkaline elution assays measuring drug-induced DNA single-strand breaks in HT-29 cells, 12-Ethyl-9-hydroxycamptothecin (SN-38) produced 1000-rad-equivalents of DNA damage at the lowest concentration (C1000 = 0.037 μM) among all tested camptothecin derivatives [1]. The potency ranking for DNA damage induction mirrored that of cytotoxicity, with SN-38 requiring approximately 7.6-fold lower concentration than TPT (C1000 = 0.28 μM) and >27-fold lower than CPT-11 (C1000 > 1 μM) to achieve equivalent DNA damage.

DNA damage Genotoxicity Mechanism of action

Topoisomerase I-DNA Cleavable Complex Stability: 10-Hydroxy Substitution Confers 100-Fold EC50 Improvement

A systematic structure-activity relationship study of 7- and 10-substituted camptothecins established that the 10-hydroxy moiety on the camptothecin A-ring reduces the EC50 for topoisomerase I-mediated cleavable complex formation by two orders of magnitude (100-fold) compared to unsubstituted camptothecin [1]. The EC50 values were reduced by 2 orders of magnitude with a 10-hydroxy or 10,11-methylenedioxy moiety compared with camptothecin. In contrast, 10-methoxy or 7-alkyl substitutions alone reduced EC50 by only 1 order of magnitude (10-fold). 12-Ethyl-9-hydroxycamptothecin (which contains both 7-ethyl and 10-hydroxy substitutions) therefore combines both potentiating modifications. The ethyl substitution at position 7 was shown to produce slightly reduced rate constants for cleavable complex reversal (slower dissociation), potentially enhancing the duration of topoisomerase I poisoning [1].

Topoisomerase I SAR Enzyme inhibition

Isolated Nuclear Potency: SN-38 Maintains Superior Activity in Cell-Free System

In isolated HT-29 nuclei (cell-free system that removes cellular uptake and efflux variables), 12-Ethyl-9-hydroxycamptothecin (SN-38) retained the highest potency ranking among all tested camptothecin derivatives, with a C1000 value of 0.0025 μM for DNA damage induction [1]. The potency differential between SN-38 and other compounds was actually greater in isolated nuclei than in whole cells, suggesting that SN-38's superior activity is intrinsic to its molecular interaction with topoisomerase I-DNA complexes rather than being dependent on differential cellular accumulation. CPT-11 remained inactive (C1000 > 0.1 μM), confirming that its prodrug status renders it ineffective without metabolic activation.

Nuclear targeting Mechanism validation Ex vivo pharmacology

Cross-Study Cytotoxicity Profile: SN-38 IC50 Range Across Human Tumor Cell Lines

Independent studies have characterized the cytotoxic activity of 12-Ethyl-9-hydroxycamptothecin (SN-38) across multiple human tumor cell lines. Reported IC50 values include: HCT-116 colorectal cancer (3.3 nM), BEL-7402 hepatocellular carcinoma (13 nM), HL60 leukemia (19 nM), HeLa cervical cancer (22 nM), P388 murine leukemia (0.74 μM), and Ehrlich ascites carcinoma (1.9 μM) [1]. The sub-nanomolar to low nanomolar activity in solid tumor lines (HCT-116, BEL-7402) contrasts with micromolar activity in certain suspension lines, highlighting cell-type-dependent sensitivity that researchers should consider when selecting appropriate positive controls.

Cancer cell lines Comparative cytotoxicity Drug screening

Differential Inhibition of Macromolecular Synthesis: SN-38 Preferentially Targets DNA Synthesis

12-Ethyl-9-hydroxycamptothecin (SN-38) exhibits selective inhibition of macromolecular synthesis, with IC50 values of 0.077 μM for DNA synthesis and 1.3 μM for RNA synthesis, while showing no effect on protein synthesis . The 17-fold higher potency against DNA synthesis relative to RNA synthesis is consistent with its mechanism as a topoisomerase I poison that primarily induces replication fork collisions during S-phase. This selective DNA synthesis inhibition profile distinguishes SN-38 from pan-synthesis inhibitors and supports its use in studies requiring S-phase-specific cytotoxicity.

DNA synthesis inhibition RNA synthesis Cell cycle

12-Ethyl-9-hydroxycamptothecin Application Scenarios Based on Differentiated Evidence


Colorectal Cancer Research: HT-29 and HCT-116 Model Systems

12-Ethyl-9-hydroxycamptothecin (SN-38) is the preferred topoisomerase I inhibitor for colorectal cancer models based on head-to-head data in HT-29 cells (IC50 = 8.8 nM, the most potent among clinical camptothecin derivatives) [1] and HCT-116 cells (IC50 = 3.3 nM) . The compound achieves cytotoxic effects at concentrations 4- to 11-fold lower than TPT or CPT-11 in these systems [1]. Researchers investigating irinotecan resistance mechanisms or prodrug activation should use SN-38 as the active comparator rather than the inactive prodrug CPT-11 (IC50 > 100 nM) [1].

Structure-Activity Relationship (SAR) Studies of Camptothecin Derivatives

12-Ethyl-9-hydroxycamptothecin serves as a critical benchmark compound for SAR studies of camptothecin analogs, as its 10-hydroxy substitution confers a 100-fold improvement in topoisomerase I-DNA cleavable complex formation EC50 compared to unsubstituted camptothecin [2]. The compound's 7-ethyl substitution contributes to reduced cleavable complex reversal kinetics [2]. For laboratories synthesizing or screening novel camptothecin derivatives, SN-38 provides the established potency baseline against which structural modifications can be quantitatively compared.

Nuclear Topoisomerase I Mechanism Studies in Cell-Free Systems

For ex vivo studies using isolated nuclei to examine nuclear topoisomerase I pharmacology independent of cellular transport, 12-Ethyl-9-hydroxycamptothecin demonstrates 8- to 176-fold greater potency than 9-AC and TPT respectively (C1000 = 0.0025 μM in isolated HT-29 nuclei) [1]. This pronounced differential confirms SN-38's intrinsic mechanism potency without confounding variables of membrane permeability or drug efflux. Researchers investigating nuclear-specific drug effects should prioritize SN-38 over TPT or 9-AC when maximizing signal-to-noise ratio in cell-free assays [1].

Irinotecan Prodrug Activation and Metabolism Studies

12-Ethyl-9-hydroxycamptothecin (SN-38) is the direct active metabolite of irinotecan (CPT-11) [3]. Given that CPT-11 exhibits minimal to no cytotoxic activity in vitro (IC50 > 100 nM, C1000 > 1 μM) [1], studies of irinotecan pharmacology, carboxylesterase-mediated activation, or UGT1A1-mediated glucuronidation require SN-38 as the active comparator compound. Procurement of authentic SN-38 standard is essential for establishing calibration curves in LC-MS/MS quantification of irinotecan metabolism and for validating in vitro models of prodrug activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Ethyl-9-hydroxycamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.